molecular formula C26H29F3N4O8 B608442 Lamifiban trifluoroacetate CAS No. 144412-50-0

Lamifiban trifluoroacetate

Cat. No. B608442
M. Wt: 582.53
InChI Key: CUEOPXPXIBCIAX-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamifiban trifluoroacetate is an antagonist of the nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) . It is an intravenously administered, selective, reversible, nonpeptide glycoprotein IIb/IIIa receptor antagonist which inhibits platelet aggregation and thrombus formation by preventing the binding of fibrinogen to platelets .


Molecular Structure Analysis

The molecular formula of Lamifiban trifluoroacetate is C26H29F3N4O8 . The average mass is 582.526 Da and the monoisotopic mass is 582.193726 Da .


Chemical Reactions Analysis

Trifluoroacetates are the most abundant and accessible sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals . The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential .


Physical And Chemical Properties Analysis

Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses as a solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals . It is miscible with water and its low octanol/water partition coefficient (log Pow = -2.1) indicates no potential to bioaccumulate .

Scientific Research Applications

1. Application in Acute Coronary Syndromes

Lamifiban trifluoroacetate has been explored for its potential in treating acute coronary syndromes. Studies have investigated its efficacy when titrated to achieve target plasma concentrations in patients with non-ST-elevation acute coronary syndromes. However, results indicated no significant effects on clinical outcomes despite the achievement of adequate plasma concentrations (Circulation: Journal of the American Heart Association, 2002).

2. Role in Glycoprotein IIb/IIIa Inhibition

Lamifiban trifluoroacetate acts as a glycoprotein IIb/IIIa inhibitor. Its use has been associated with a reduction in primary endpoints such as death, myocardial (re)infarction, or severe recurrent ischemia in patients with acute coronary syndromes who are Troponin T–positive. This suggests its selective effectiveness in certain patient subgroups (Circulation: Journal of the American Heart Association, 2001).

3. Implications in Percutaneous Coronary Interventions

As a potent antiplatelet agent, lamifiban trifluoroacetate has been assessed in the context of percutaneous coronary interventions. While it effectively inhibits fibrinogen binding to GP IIb/IIIa, influencing platelet aggregation, the impact on long-term clinical outcomes remains a subject of research (Drugs, 2011).

4. Limitations in Reducing Myocardial Damage

Research has also delved into the limitations of lamifiban trifluoroacetate in reducing myocardial damage post coronary occlusion. Despite its antithrombotic effects at the culprit lesion, studies found no significant reduction in microvascular platelet accumulation or myocardial damage after transient coronary occlusion (Journal of the American College of Cardiology, 2002).

5. Role in Solid-Phase Synthesis

Beyond cardiovascular applications, lamifiban trifluoroacetate has been utilized in the solid-phase synthesis of amidine-based molecules, which are known to be antagonists of the fibrinogen-GP IIb-IIIa interaction. This underscores its utility in the treatment of thrombotic diseases beyond its direct clinical applications (European Journal of Organic Chemistry, 2000).

6. Platelet Adhesion and Metastatic Progression

In cancer research, lamifiban trifluoroacetate has been studied for its role in inhibiting platelet adhesion, an important factor in metastatic progression. It has been found to influence the adhesion of breast adenocarcinoma cells to vascular extracellular matrix under flow conditions, indicating potential implications in anti-metastatic therapy (Clinical & Experimental Metastasis, 2004).

Future Directions

While specific future directions for Lamifiban trifluoroacetate were not found in the search results, it is worth noting that the field of fibrotic interstitial lung diseases (ILDs), a potential application area for Lamifiban, has seen significant advancements in the past 10 years . This progress has enabled a better understanding, characterization, and treatment of these diseases .

properties

IUPAC Name

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6.C2HF3O2/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;3-2(4,5)1(6)7/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);(H,6,7)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOPXPXIBCIAX-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamifiban trifluoroacetate

CAS RN

144412-50-0
Record name Lamifiban trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144412500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIFIBAN TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B06P75ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamifiban trifluoroacetate
Reactant of Route 2
Lamifiban trifluoroacetate
Reactant of Route 3
Lamifiban trifluoroacetate
Reactant of Route 4
Lamifiban trifluoroacetate
Reactant of Route 5
Lamifiban trifluoroacetate
Reactant of Route 6
Lamifiban trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.